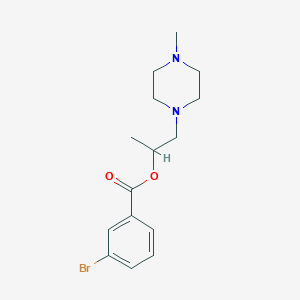
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mecanismo De Acción
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in cancer cell lines. The compound has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy. However, the compound has not been extensively studied for its biochemical and physiological effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CK2 and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is relatively easy to synthesize and purify, and its structure is well-characterized. However, the compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects on normal cells and tissues. The compound may also have off-target effects on other kinases, which could limit its specificity as a therapeutic agent.
Direcciones Futuras
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several potential future directions for scientific research. Further studies are needed to investigate the compound's biochemical and physiological effects on normal cells and tissues. The compound could also be tested in clinical trials as a potential therapeutic agent for various diseases, including cancer. The development of more specific and potent inhibitors of CK2 could also be explored. Finally, the compound could be used as a tool to study the role of CK2 in various cellular processes.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. The compound has been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
Clave InChI |
JJUVOGRZKOLPGK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
